1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol

Catalog No.
S13819647
CAS No.
M.F
C8H19NO2
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-o...

Product Name

1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol

IUPAC Name

1-(1-methoxypropan-2-ylamino)-2-methylpropan-2-ol

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C8H19NO2/c1-7(5-11-4)9-6-8(2,3)10/h7,9-10H,5-6H2,1-4H3

InChI Key

OOSFEJCLPPOBDB-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC(C)(C)O

1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol, with the chemical formula C8H19NO2C_8H_{19}NO_2 and CAS number 25941-41-7, is a compound classified as a specialty material. It features a unique structure characterized by an amino group attached to a branched alcohol, making it of interest in various fields, particularly in organic chemistry and pharmaceuticals. The compound is known for its potential applications in synthesizing other chemical entities and as a reagent in biochemical research .

Typical of amino alcohols, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Dehydration Reactions: Under certain conditions, the hydroxyl group may undergo dehydration to form alkenes or ethers.
  • Acylation Reactions: The amino group can be acylated to form amides, which may enhance the compound's biological activity or alter its properties for specific applications.

These reactions underscore the compound's versatility in organic synthesis and its potential utility in pharmaceutical development.

The synthesis of 1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol can be achieved through several methods:

  • Direct Amination: Reacting 2-methylpropan-2-ol with 1-methoxypropan-2-amine under acidic or basic conditions can yield the desired product.
  • Reduction Reactions: Starting from suitable precursors such as ketones or aldehydes, reduction processes can introduce the amine functionality.
  • Enzymatic Methods: Biocatalysis using specific enzymes could provide a more environmentally friendly approach to synthesizing this compound.

These methods highlight the compound's synthetic accessibility and potential for modification to enhance its properties.

1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol has various applications, including:

  • Pharmaceutical Intermediate: It can serve as a building block for synthesizing more complex pharmaceutical agents.
  • Biochemical Research: Utilized as a reagent in life sciences, particularly in studies involving amino acids and alcohol derivatives.
  • Chemical Manufacturing: Its unique structure makes it suitable for producing specialty chemicals used in various industrial applications.

Interaction studies involving 1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol are crucial for understanding its potential biological roles. Such studies typically involve:

  • Binding Affinity Tests: Evaluating how well the compound interacts with target proteins or enzymes.
  • Inhibition Studies: Assessing its capability to inhibit specific biochemical pathways, which could reveal therapeutic potentials.

These interactions are essential for determining the compound's efficacy and safety profile in potential applications.

Several compounds share structural similarities with 1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
1-Amino-2-methylpropan-2-olC4H11NOC_4H_{11}NOSimpler structure; primarily used as a biochemical reagent .
1-(Aminomethyl)-2-methylpropan-2-olC6H15NC_6H_{15}NContains an additional methyl group; used in similar applications .
1-(Hydroxymethyl)-2-methylpropan-2-olC6H14OC_6H_{14}OHydroxymethyl variant; exhibits different reactivity patterns .

Uniqueness: The presence of both methoxy and amino groups makes 1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol particularly versatile compared to its analogs. This unique combination may enhance its solubility and reactivity, making it suitable for diverse applications in organic synthesis and pharmaceuticals.

Catalytic Asymmetric Synthesis of β-Amino Alcohol Derivatives

Catalytic asymmetric synthesis has emerged as a cornerstone for constructing enantiopure β-amino alcohols. Chiral β-amino alcohol organocatalysts, such as those derived from readily available amino acids, have demonstrated remarkable efficacy in mediating enantioselective transformations. For instance, primary β-amino alcohols containing a 1,2-diamine motif have been employed as bifunctional catalysts in Diels-Alder reactions of 1,2-dihydropyridines and anthrones, achieving enantiomeric excess (ee) values exceeding 90%. These catalysts operate via hydrogen-bonding interactions between the hydroxyl group and electrophilic substrates, while the amino group activates nucleophiles through electrostatic interactions.

In the context of synthesizing 1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol, a related strategy could involve the asymmetric aldol reaction of isatins with acetaldehyde, catalyzed by a β-amino alcohol organocatalyst. This method has been shown to produce vicinal amino alcohols with quaternary stereocenters in high diastereo- and enantioselectivity (up to 99% ee). The methoxypropan-2-yl moiety might be introduced via post-functionalization of the amino alcohol core, leveraging protecting-group strategies to preserve stereochemical integrity.

Transition Metal-Mediated C–H Functionalization Strategies

Transition metal-catalyzed C–H amination has revolutionized the direct functionalization of inert C–H bonds, offering a streamlined route to β-amino alcohols. A radical relay chaperone strategy, utilizing copper catalysts and imidoyl chloride reagents, enables enantioselective β-C–H amination of alcohols. In this approach, the alcohol substrate is transiently converted to an oxime imidate, which undergoes intramolecular 1,5-hydrogen atom transfer (HAT) to generate a β-radical intermediate. A chiral bisoxazoline-ligated copper catalyst then mediates stereoselective radical trapping, yielding enantioenriched oxazoline products.

For the target compound, this methodology could be adapted by employing 2-methylpropan-2-ol as the starting alcohol. Following imidate formation and copper-catalyzed amination, acidic hydrolysis would unveil the β-amino alcohol scaffold. Notably, this strategy has been applied to alcohols containing alkyl, allyl, and propargyl C–H bonds, achieving regioselectivities >20:1 and ee values up to 96%. The methoxypropan-2-yl amine moiety might be introduced via a tailored imidoyl chloride chaperone, ensuring compatibility with the radical relay mechanism.

Enantioselective Reductive Coupling Approaches

Copper-catalyzed reductive coupling of ketones with allenamides provides a powerful platform for synthesizing protected 1,2-aminoalcohols with contiguous stereocenters. This method leverages a chiral phosphine ligand to control both enantioselectivity and diastereoselectivity during the allylcupration step. For example, coupling of methyl vinyl ketone with N-carbamoyl allenamide has been reported to yield β-amino alcohol precursors with 94% ee and >95:5 dr.

Applying this to 1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol, the ketone electrophile could be derived from 2-methylpropan-2-ol, while the allenamide partner might incorporate the methoxypropan-2-yl group. Subsequent hydrolysis of the resultant enamide intermediate would furnish the target compound. Mechanistic studies have revealed a reversible ketone allylcupration step, which is critical for achieving high stereoselectivity. This approach offers scalability, with demonstrated efficiency on gram-scale syntheses.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

161.141578849 g/mol

Monoisotopic Mass

161.141578849 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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